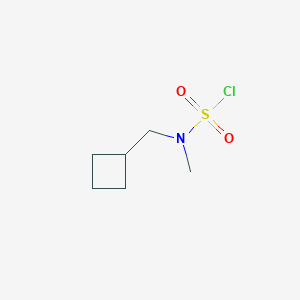

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

Description

Properties

IUPAC Name |

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-8(11(7,9)10)5-6-3-2-4-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJXSGPDJCUVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride typically involves the reaction of cyclobutylmethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutylmethylamine+Chlorosulfonic acid→N-(cyclobutylmethyl)-N-methylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonamide and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.

Hydrolysis: The major products are the corresponding sulfonamide and hydrochloric acid.

Scientific Research Applications

Organic Synthesis

- Role as an Intermediate : This compound serves as an important intermediate in the synthesis of various organic compounds, particularly sulfonamides. Its reactive sulfamoyl chloride group allows for versatile transformations in organic chemistry.

Medicinal Chemistry

- Pharmaceutical Development : N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is explored for its potential use in developing pharmaceuticals. It acts as a building block for drugs that incorporate sulfonamide functional groups, which are known for their antibacterial and diuretic properties.

Biological Studies

- Enzyme Inhibition : The compound is utilized in studies examining enzyme inhibition and protein modification. The reactive sulfamoyl chloride can interact with nucleophiles such as amines and thiols, leading to the formation of sulfonamide derivatives that can modulate enzyme activity.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate in the preparation of sulfonamides and other organic compounds |

| Medicinal Chemistry | Building block for pharmaceuticals with sulfonamide functionalities |

| Biological Studies | Used in enzyme inhibition studies and protein modification research |

Table 2: Synthesis Overview

| Reactants | Reaction Conditions | Product |

|---|---|---|

| Cyclobutylmethylamine + Chlorosulfonic Acid | Controlled temperature and pressure | This compound + HCl |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential for development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated that this compound could effectively inhibit enzyme activity, providing insights into its utility in drug design aimed at metabolic disorders.

Case Study 3: Protein Modification

In a biochemical study, the compound was used to modify proteins through reactions with amino acid side chains. This modification altered protein function, highlighting its relevance in studies aimed at understanding protein dynamics and interactions.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride involves the reactivity of the sulfamoyl chloride group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of sulfonamide, sulfonylthiol, or sulfonylhydroxyl derivatives. These reactions can modify the activity of enzymes and proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Sulfamoyl Chlorides

Substituent Effects on Reactivity and Stability

Table 1: Structural Comparison of Sulfamoyl Chlorides

Key Observations :

- Electronic Effects: The 4-chlorophenylmethyl variant (C₈H₉Cl₂NO₂S) exhibits enhanced electron-withdrawing properties due to the aromatic chloro group, which may stabilize the sulfamoyl chloride moiety against hydrolysis.

Stability Considerations :

- Hydrolysis Sensitivity : Sulfamoyl chlorides are generally moisture-sensitive. The target compound’s intramolecular hydrogen bonding (as inferred from analogs in) may slightly mitigate hydrolysis compared to less stabilized derivatives.

- Thermal Stability : Cyclobutyl rings are prone to thermal ring-opening, as seen in studies of cyclobutylmethyl iodide reactions. This could limit high-temperature applications compared to cycloheptyl or aryl-substituted analogs.

Comparative Use Cases :

- Pharmaceutical Intermediates : The cyclobutylmethyl group’s compact size may enhance blood-brain barrier penetration in drug candidates, as seen in opioid analogs.

- Material Science: Aryl-substituted sulfamoyl chlorides (e.g., C₈H₉Cl₂NO₂S) are likely more stable for polymer functionalization due to aromatic stabilization.

Biological Activity

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 201.69 g/mol

- CAS Number : 10438-96-7

This compound features a sulfamoyl group, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound primarily involves the modulation of protein kinases, which are crucial in regulating cellular functions such as growth, differentiation, and survival. The compound has shown promise in:

- Inhibition of Kinase Activity : It has been reported to modulate receptor protein kinases that are implicated in various disease states, including cancer and inflammation .

- Antiviral Activity : Preliminary studies suggest that derivatives of sulfamoyl chlorides exhibit antiviral properties, potentially acting against viruses such as HIV and other retroviruses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Treatment : A study investigated the effects of sulfamoyl chloride derivatives on acute myeloid leukemia (AML) cell lines. The results indicated that these compounds could inhibit cell proliferation by targeting specific kinases involved in the disease's pathogenesis .

- Viral Infections : Research demonstrated that certain derivatives exhibited significant inhibitory effects on HIV integrase, suggesting their potential use as antiretroviral agents. The compounds were shown to interfere with viral replication processes .

- Inflammatory Diseases : Another study highlighted the anti-inflammatory properties of sulfamoyl compounds, showing their ability to reduce cytokine production in macrophages, which could be beneficial in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(cyclobutylmethyl)-N-methylsulfamoyl chloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of sulfamoyl chlorides typically involves reacting secondary amines with chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂). For this compound, a plausible route includes reacting N-(cyclobutylmethyl)-N-methylamine with ClSO₃H under controlled temperatures (0–5°C) in anhydrous dichloromethane. Yield optimization requires stoichiometric excess of chlorinating agents, inert atmospheres to prevent hydrolysis, and slow addition to avoid exothermic side reactions. Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents is critical .

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies cyclobutylmethyl and methyl substituents via characteristic splitting patterns (e.g., cyclobutyl protons at δ 1.6–2.8 ppm).

- IR Spectroscopy : Confirms sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1160 cm⁻¹) and N–H bonds (if present).

- X-ray Diffraction : Provides definitive structural confirmation, as demonstrated for related sulfonamides (e.g., unit cell parameters and hydrogen-bonding networks in ).

- Mass Spectrometry : Validates molecular weight (e.g., [M+Na]⁺ peaks in ESI-MS) .

Q. What storage conditions are critical to prevent degradation of this compound?

- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at –20°C in moisture-free, amber glass vials. Avoid exposure to humidity, as hydrolysis can yield sulfonic acids or secondary amines. Compatibility testing with common lab solvents (e.g., DCM, THF) is advised to prevent solvolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?

- Methodological Answer : Contradictions often arise from impurities or polymorphic variations. Strategies include:

- Cross-validation : Compare NMR/IR data with computational predictions (DFT-based simulations).

- Crystallography : Resolve ambiguities via single-crystal X-ray analysis, as shown for N-(2-(N-methylsulfamoyl)phenyl)formamide, which revealed intermolecular H-bonding and π-stacking interactions .

- Dynamic NMR : Assess rotational barriers in sulfonamide groups to explain splitting anomalies .

Q. What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sulfur centers.

- Transition State Analysis : Use QM/MM methods to model activation energies for reactions with amines or alcohols.

- Solvent Effects : Apply COSMO-RS to predict solvolysis rates in polar aprotic vs. protic solvents .

Q. How can intermolecular interactions in crystalline derivatives of this compound be analyzed and interpreted?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify contributions of H···H, O···H, and C···O contacts (e.g., 56% H···H and 24% O···H in ).

- Hydrogen-Bonding Networks : Use Mercury software to visualize infinite 1D chains or 2D sheets stabilized by N–H···O and C–H···O bonds.

- π-Stacking Metrics : Measure centroid distances (3.4–3.8 Å) and dihedral angles between aromatic/cyclobutyl groups .

Q. What strategies mitigate competing side reactions during multi-step functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Stepwise Reactivity : Prioritize sulfonylation before introducing sensitive moieties (e.g., esters).

- Kinetic Control : Use low temperatures (–78°C) and dropwise addition to favor desired pathways over hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.